

A Comparative Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-5-phenylthiophene

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-phenylthiophene

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In the landscape of medicinal chemistry and materials science, the precise characterization of novel organic molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic data expected for **2-(4-Bromophenyl)-5-phenylthiophene**, a diarylthiophene derivative with potential applications stemming from its rigid, conjugated structure. While a complete, published experimental dataset for this specific molecule is not readily available in the refereed literature, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization. By understanding the expected spectral signatures, researchers can confidently identify and assess the purity of this compound in their own work.

The Structural Significance of 2,5-Diarylthiophenes

2,5-Diarylthiophenes are a class of compounds that have garnered significant interest due to their utility as building blocks in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry[1]. The thiophene core provides a π -rich system that can be readily functionalized at the 2- and 5-positions to modulate its electronic and photophysical properties. The introduction of a phenyl group and a bromophenyl group, as in the case of **2-(4-Bromophenyl)-5-phenylthiophene**, creates a molecule with a

defined electronic asymmetry and potential for further functionalization via cross-coupling reactions at the bromine site.

Accurate spectroscopic characterization is the cornerstone of synthesizing and utilizing these molecules. It confirms the successful synthesis, establishes purity, and provides insights into the electronic environment of the molecule. This guide will walk through the expected outcomes from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **2-(4-Bromophenyl)-5-phenylthiophene**.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is crucial for the efficient and accurate characterization of a newly synthesized compound. The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-(4-Bromophenyl)-5-phenylthiophene**.

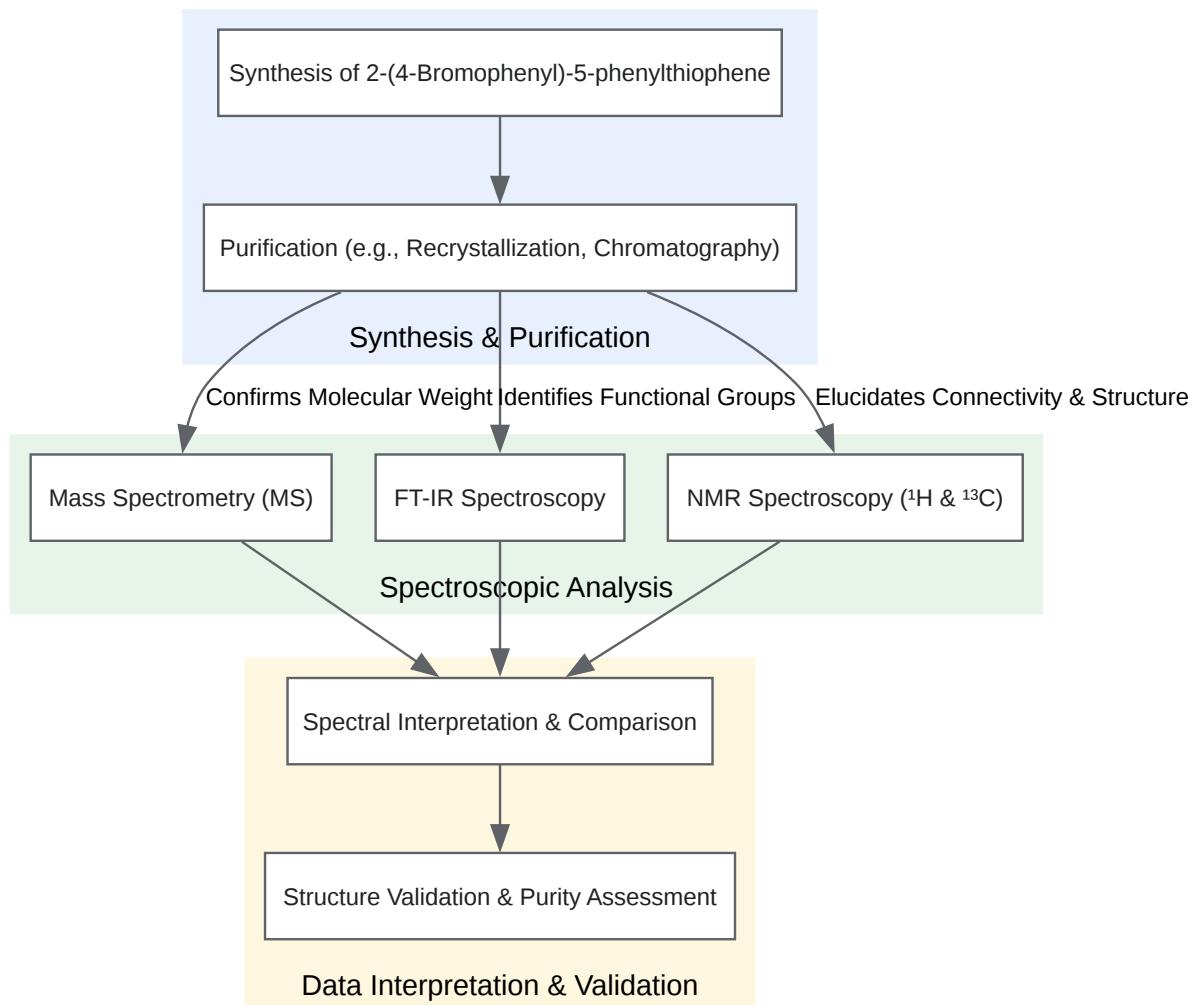


Figure 1: General Workflow for Spectroscopic Characterization

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Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

^1H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the

number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ^1H NMR Spectrum of 2-(4-Bromophenyl)-5-phenylthiophene

Based on the structure, we can predict the following signals in the ^1H NMR spectrum, likely recorded in a solvent like CDCl_3 or DMSO-d_6 . The aromatic region (typically δ 7.0-8.0 ppm) will be of primary interest.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Justification
H-3, H-4 (Thiophene)	~7.1-7.3	Doublet (d)	Protons on the thiophene ring will appear as doublets due to coupling with each other. Their exact shift will be influenced by the adjacent aryl substituents.
Phenyl-H (ortho)	~7.6-7.7	Doublet or Multiplet (d or m)	Protons ortho to the thiophene ring on the unsubstituted phenyl group.
Phenyl-H (meta, para)	~7.3-7.5	Multiplet (m)	Protons meta and para to the thiophene ring on the unsubstituted phenyl group.
Bromophenyl-H (ortho to Thiophene)	~7.5-7.6	Doublet (d)	Protons on the bromophenyl ring ortho to the thiophene, appearing as a doublet due to coupling with the meta protons.

Bromophenyl-H (meta to Thiophene)	~7.5	Doublet (d)	Protons on the bromophenyl ring meta to the thiophene (and ortho to the bromine), appearing as a doublet due to coupling with the ortho protons.
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Comparative ^1H NMR Data of Analogous Compounds

To substantiate our predictions, let's examine the experimental ^1H NMR data of similar compounds.

Compound	Relevant Chemical Shifts (δ , ppm) and Multiplicities	Source
2-Phenylthiophene	7.64-7.60 (m, 2H), 7.46-7.37 (m, 3H), 7.33-7.26 (m, 3H) in CDCl_3 .	[1]
2-(4-Bromophenyl)thiophene	Aromatic protons observed in the range of δ 7.0-7.8 in DMSO-d_6 .	[2]
2-(4-bromophenyl)-1-phenyl-1H-benzimidazole	7.78-7.81(d, $J = 7.6$ Hz, 1H), 7.54-7.60(m, 5H), 7.43-7.46(m, 4H), 7.26-7.34(m, 2H), 7.17-7.19(d, $J = 7.2$ Hz, 1H) in DMSO .	[3]

The data from these analogs supports our predictions, with aromatic protons appearing in the expected δ 7.0-8.0 ppm range. The splitting patterns (doublets and multiplets) are also consistent with the substitution patterns of the aromatic rings.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum at room temperature. A standard ^1H NMR experiment is typically sufficient.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at δ 7.26 ppm).

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ^{13}C NMR Spectrum of 2-(4-Bromophenyl)-5-phenylthiophene

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Justification
C-Br (Bromophenyl)	~121-123	The carbon directly attached to the bromine atom is expected to be significantly shielded.
Thiophene (quaternary)	~142-145	The quaternary carbons of the thiophene ring bonded to the aryl groups.
Thiophene (CH)	~124-128	The protonated carbons of the thiophene ring.
Phenyl & Bromophenyl (CH)	~125-132	The various protonated carbons of the two phenyl rings.
Phenyl & Bromophenyl (quaternary)	~132-135	The quaternary carbons of the phenyl rings attached to the thiophene.

Comparative ^{13}C NMR Data of Analogous Compounds

Compound	Relevant Chemical Shifts (δ , ppm)	Source
2-Phenylthiophene	144.5, 134.5, 129.0, 128.1, 127.6, 127.2, 126.6, 126.0 in CDCl_3 .	[1]
2-(4-Bromophenyl)furan	153.0, 142.5, 131.9, 129.9, 125.4, 121.2, 111.9, 105.7 in CDCl_3 .	[1]
2-(4-bromophenyl)-1-phenyl-1H-benzimidazole	Data not explicitly provided, but expected in the aromatic region.	[3]

The chemical shifts of 2-phenylthiophene and 2-(4-bromophenyl)furan provide a good reference for the expected peak positions in our target molecule. The presence of the bromine atom in the furan analog causes a downfield shift for the carbon directly attached to it, which is a key diagnostic feature.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration may be required for a good signal-to-noise ratio.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Data Acquisition: A standard proton-decoupled ^{13}C NMR experiment is typically performed to obtain a spectrum with single lines for each carbon.
- Data Processing: Process the data similarly to the ^1H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl_3 at δ 77.16 ppm).

FT-IR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectrum of 2-(4-Bromophenyl)-5-phenylthiophene

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretching (aromatic)	3100-3000	Medium to Weak
C=C stretching (aromatic)	1600-1450	Medium to Strong
C-S stretching (thiophene)	~840 and ~700	Medium
C-Br stretching	600-500	Strong
C-H out-of-plane bending	900-675	Strong

Comparative FT-IR Data of Analogous Compounds

FT-IR spectra of halogenated organic compounds show characteristic C-X stretching vibrations. As the mass of the halogen increases, the vibrational frequency (wavenumber) decreases[4].

Compound/Functional Group	Characteristic Absorption Bands (cm ⁻¹)	Source
Thiophene	C-H stretching (~3100), C=C stretching (~1500-1400), C-S stretching (~840, ~700)	[5]
Bromobenzene	C-Br stretching (~680)	General IR tables
3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one	Characterized by FT-IR, specific peaks not detailed.	

The presence of strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) will be highly diagnostic for the substitution pattern of the aromatic rings and the presence of the C-Br and C-S bonds.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 2-(4-Bromophenyl)-5-phenylthiophene

- Molecular Ion (M^+): The molecular formula is $C_{16}H_{11}BrS$. The calculated monoisotopic mass is approximately 313.98 g/mol. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M^+ and $M+2^+$) of almost equal intensity, separated by 2 m/z units.
- Key Fragmentation Pathways:
 - Loss of Br radical: $[M - \text{Br}]^+$
 - Loss of thiophene ring fragments (e.g., C_2H_2S)
 - Fragmentation of the phenyl and bromophenyl rings.

Comparative Mass Spectrometry Insights

The mass spectra of halogen-containing organic compounds are well-characterized by their isotopic patterns. The presence of a bromine or chlorine atom is readily identified by the characteristic $M+2$ peak.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
- Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum.
- Data Analysis: Determine the m/z of the molecular ion and analyze the isotopic pattern and fragmentation peaks to confirm the structure.

Structure and Connectivity Diagram

The following diagram illustrates the chemical structure of **2-(4-Bromophenyl)-5-phenylthiophene** with atom numbering for potential NMR assignment correlation.

Caption: Chemical structure of **2-(4-Bromophenyl)-5-phenylthiophene**.

Conclusion

The characterization of **2-(4-Bromophenyl)-5-phenylthiophene** relies on a multi-technique spectroscopic approach. While direct experimental data is not widely published, a thorough analysis of its structural features and comparison with analogous compounds allows for a confident prediction of its spectroscopic signatures. Researchers synthesizing this compound can use this guide as a benchmark for their own experimental results. The combination of ^1H and ^{13}C NMR will confirm the connectivity of the carbon-hydrogen framework, FT-IR will identify the key functional groups and aromatic nature, and mass spectrometry will unequivocally determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern. Together, these techniques provide a self-validating system for the comprehensive characterization of this and other novel diarylthiophene derivatives.

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